molecular formula C9H6F14O2 B1351037 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol CAS No. 203303-01-9

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol

Cat. No.: B1351037
CAS No.: 203303-01-9
M. Wt: 412.12 g/mol
InChI Key: XQULMKMNFZLURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol is a highly fluorinated compound characterized by the presence of multiple fluorine atoms attached to a nonane backbone. This compound is notable for its unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol typically involves the fluorination of nonane derivatives. One common method is the direct fluorination of nonane-1,9-diol using elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available nonane derivatives. The process includes:

    Initial Fluorination: Partial fluorination of nonane-1,9-diol to introduce fluorine atoms at specific positions.

    Purification: Removal of by-products and unreacted starting materials through distillation or chromatography.

    Final Fluorination: Complete fluorination to achieve the desired level of fluorination, followed by further purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the hydroxyl groups can yield the corresponding nonane derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of nonane derivatives.

    Substitution: Formation of substituted nonane derivatives with various functional groups.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of highly fluorinated compounds and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Medicine: Explored for its potential in developing fluorinated pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in the production of high-performance materials, such as fluorinated coatings and lubricants, due to its chemical inertness and thermal stability.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol is primarily related to its chemical properties. The presence of multiple fluorine atoms imparts high electronegativity and hydrophobicity, which can influence molecular interactions and stability. In biological systems, the compound may interact with hydrophobic regions of proteins or cell membranes, potentially affecting their function and stability.

Comparison with Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,8-diol
  • 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,7-diol

Comparison: Compared to other similar compounds, 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol is unique due to the specific positioning of the hydroxyl groups at the 1 and 9 positions. This positioning can influence the compound’s reactivity and interactions with other molecules, making it particularly useful in certain applications where specific molecular interactions are required.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorononane-1,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F14O2/c10-3(11,1-24)5(14,15)7(18,19)9(22,23)8(20,21)6(16,17)4(12,13)2-25/h24-25H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQULMKMNFZLURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379916
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203303-01-9
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluoro-1,9-nonanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203303-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203303-01-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.